6-Hydroxyhexyl formate 6-Hydroxyhexyl formate
Brand Name: Vulcanchem
CAS No.: 93965-15-2
VCID: VC16966175
InChI: InChI=1S/C7H14O3/c8-5-3-1-2-4-6-10-7-9/h7-8H,1-6H2
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

6-Hydroxyhexyl formate

CAS No.: 93965-15-2

Cat. No.: VC16966175

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxyhexyl formate - 93965-15-2

Specification

CAS No. 93965-15-2
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 6-hydroxyhexyl formate
Standard InChI InChI=1S/C7H14O3/c8-5-3-1-2-4-6-10-7-9/h7-8H,1-6H2
Standard InChI Key ZDLOJUDFCVYMAE-UHFFFAOYSA-N
Canonical SMILES C(CCCOC=O)CCO

Introduction

Chemical Identity and Structural Characteristics

6-Hydroxyhexyl formate (PubChem CID: 3023124) is systematically named as hexan-6-yl formate, with the IUPAC designation formic acid 6-hydroxyhexyl ester. Its molecular structure comprises a six-carbon alkyl chain terminated by a hydroxyl group at the sixth position and a formate ester group at the first position (Fig. 1) .

Table 1: Molecular Properties of 6-Hydroxyhexyl Formate

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
Boiling Point245–247°C (estimated)
Density1.07 g/cm³
SolubilityMiscible in polar solvents (e.g., ethanol, acetone)

The compound’s bifunctional nature allows it to participate in esterification and transesterification reactions, making it valuable in polymer chemistry . Nuclear magnetic resonance (NMR) spectra of analogous compounds, such as 6-hydroxyhexyl acrylate, reveal characteristic peaks for hydroxyl (δ 1.24–1.39 ppm) and ester carbonyl (δ 170–175 ppm) groups, suggesting similar spectral behavior for 6-hydroxyhexyl formate .

Synthesis and Manufacturing Processes

Esterification of Hexylene Glycol

The most common synthetic route involves the acid-catalyzed esterification of 1,6-hexanediol with formic acid. Using sulfuric acid as a catalyst, the reaction proceeds at 80–100°C, yielding 6-hydroxyhexyl formate with a purity >90% after distillation . Alternative methods employ enzymatic catalysis or microwave-assisted synthesis to enhance reaction efficiency .

Transesterification Reactions

Recent advancements leverage transesterification to produce 6-hydroxyhexyl formate from higher esters. For example, reacting methyl formate with 1,6-hexanediol in the presence of lipase enzymes achieves conversions exceeding 85% under mild conditions (40°C, 24 hours) . This green chemistry approach minimizes byproduct formation and aligns with sustainable manufacturing practices.

Table 2: Comparative Synthesis Methods

MethodYield (%)Conditions
Acid-Catalyzed9280°C, 6 hours
Enzymatic8540°C, 24 hours
Microwave-Assisted89100°C, 30 minutes

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) of related esters, such as 6-hydroxyhexyl acrylate, shows a glass transition temperature (T₉) of −45°C, indicating high flexibility in polymer matrices . 6-Hydroxyhexyl formate likely exhibits similar thermal plasticity, enabling its use in low-temperature applications.

Hydrolytic Stability

The formate ester group is susceptible to hydrolysis under acidic or alkaline conditions. Accelerated aging studies at pH 2 and 60°C demonstrate a hydrolysis half-life of 14 days, necessitating stabilized formulations for long-term storage .

Industrial and Research Applications

Polymer Chemistry

6-Hydroxyhexyl formate serves as a reactive diluent in UV-curable resins. Its hydroxyl group participates in crosslinking reactions with isocyanates, enhancing adhesive tensile strength by 20–30% compared to traditional acrylates . In liquid crystal displays (LCDs), it acts as a side-chain monomer in blue-phase polymers, improving electro-optical response times .

Pharmaceutical Intermediates

The compound’s biodegradability and low toxicity make it a candidate for drug delivery systems. Prodrugs incorporating 6-hydroxyhexyl formate show controlled release profiles in vitro, with 80% payload delivery over 72 hours .

Recent Advancements and Future Directions

A 2025 study highlights its potential in biodegradable plastics, where copolymerization with polylactic acid (PLA) reduces brittleness by 40% . Future research should explore catalytic systems for scalable synthesis and applications in energy storage devices.

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